molecular formula C11H15N3O B13496802 1-(6-Methylpyridine-2-carbonyl)piperazine

1-(6-Methylpyridine-2-carbonyl)piperazine

Cat. No.: B13496802
M. Wt: 205.26 g/mol
InChI Key: IEYAXDMFHJGGFV-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) and Pyridine (B92270) Moieties as Privileged Scaffolds in Molecular Design

Among the vast family of nitrogen heterocycles, piperazine and pyridine rings stand out as "privileged scaffolds." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the design of new bioactive compounds.

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. nih.gov This symmetrical structure imparts a number of desirable properties, including high water solubility and the ability to act as a flexible linker between different pharmacophoric groups. tandfonline.comresearchgate.net The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the systematic modification of a molecule's properties to optimize its interaction with a biological target. bohrium.com The basicity of the piperazine nitrogens can also be modulated, which is crucial for controlling a drug's pharmacokinetic profile, such as its absorption and distribution in the body. nih.govtaylorandfrancis.com

Pyridine , a six-membered aromatic ring containing one nitrogen atom, is another cornerstone of medicinal chemistry. dovepress.com Its aromatic nature provides a rigid scaffold that can be used to orient functional groups in a precise three-dimensional arrangement. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also be protonated, which can influence a molecule's solubility and its ability to interact with biological targets. dovepress.com The pyridine ring is a common feature in many FDA-approved drugs and is known to enhance the therapeutic potency and metabolic stability of molecules. dovepress.commdpi.com

The combination of piperazine and pyridine moieties within a single molecule can lead to compounds with a diverse range of biological activities, making them a focal point of interest in drug discovery and development. ontosight.ai

Historical Context of Piperazine-Containing Compounds in Chemical Synthesis and Preclinical Exploration

The history of piperazine in medicine dates back to its initial use as a solvent for uric acid. nih.govchemeurope.com However, its most significant historical contribution has been in the field of parasitology. In 1953, piperazine was introduced as an effective treatment for worm infections, particularly those caused by roundworms and pinworms. chemeurope.comdrugbank.com Its mode of action involves paralyzing the parasites, which are then expelled from the host's body. chemeurope.comwikipedia.org This anthelmintic property is attributed to its agonist effect on the inhibitory GABA (γ-aminobutyric acid) receptors of the parasites. wikipedia.org

Beyond its use as an anthelmintic, the piperazine scaffold quickly gained recognition as a versatile building block in medicinal chemistry. tandfonline.comnih.gov Its favorable physicochemical properties and synthetic accessibility led to its incorporation into a wide range of therapeutic agents. bohrium.com Over the decades, numerous piperazine-containing compounds have been synthesized and evaluated in preclinical studies for various conditions, including cancer, bacterial infections, and central nervous system disorders. nih.govresearchgate.net The ability of the piperazine ring to modulate a molecule's solubility, basicity, and conformational flexibility has made it an invaluable tool for optimizing drug candidates. nih.gov

Overview of Pyridine-Based Chemical Entities in Advanced Materials and Biological Probes

The utility of pyridine-based compounds extends beyond the realm of medicine into the fields of advanced materials and biological probes. The unique electronic properties of the pyridine ring, including its ability to participate in charge transfer and coordination with metal ions, make it a valuable component in the design of functional materials. Pyridine derivatives have been incorporated into polymers, dyes, and liquid crystals, where they contribute to the material's optical, electronic, and self-assembly properties.

In the context of biological research, pyridine-based molecules have been developed as fluorescent probes for the detection and imaging of various biological analytes. researchgate.net The pyridine nitrogen can be used to coordinate with metal ions or to participate in hydrogen bonding interactions, leading to changes in the molecule's fluorescence properties upon binding to a target. This allows for the sensitive and selective detection of ions, small molecules, and even biological macromolecules in complex biological systems. For instance, pyridine-based fluorescent probes have been successfully employed for the detection of arsenate in environmental and biological samples. researchgate.net

Research Scope and Objectives Pertaining to 1-(6-Methylpyridine-2-carbonyl)piperazine

This article focuses specifically on the chemical compound This compound . The primary objective is to provide a comprehensive and scientifically accurate overview of this molecule, based on available research findings. The scope of this article is strictly limited to the chemical and preclinical aspects of this compound.

The subsequent sections will delve into the detailed chemical properties, synthesis, and reported research applications of this compound. The aim is to present a thorough and focused analysis of this specific molecule, drawing upon established scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(6-methylpyridin-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H15N3O/c1-9-3-2-4-10(13-9)11(15)14-7-5-12-6-8-14/h2-4,12H,5-8H2,1H3

InChI Key

IEYAXDMFHJGGFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies for 1 6 Methylpyridine 2 Carbonyl Piperazine and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-(6-methylpyridine-2-carbonyl)piperazine reveals that the most logical disconnection is at the amide bond. This C-N bond cleavage simplifies the target molecule into two key synthons: a piperazine (B1678402) synthon and a 6-methylpyridine-2-carbonyl synthon. These synthons correspond to the commercially available or readily synthesizable reagents, piperazine and 6-methylpyridine-2-carboxylic acid or its activated derivative.

Classical and Modern Synthetic Routes for Piperazine Core Structures

The piperazine ring is a ubiquitous scaffold in pharmaceuticals and other functional molecules. Its synthesis can be achieved through a variety of methods, broadly categorized into cyclization reactions and derivatization of the parent piperazine.

Cyclization Reactions for Piperazine Ring Formation

The formation of the piperazine ring often involves the intramolecular or intermolecular cyclization of difunctional acyclic precursors.

From Ethanolamines: A classical and industrially significant method for piperazine synthesis involves the reaction of ethanolamine (B43304) in the presence of a catalyst at high temperatures and pressures. Variations of this method, such as the reaction of diethanolamine (B148213) with ammonia (B1221849) over a supported metal catalyst, have been developed to improve yield and selectivity. For example, reacting diethanolamine with ammonia in the presence of hydrogen and a copper-nickel-cobalt-tin catalyst can produce piperazine.

From Ethylenediamine (B42938) and Ethylene (B1197577) Glycol: The cyclocondensation of ethylenediamine with ethylene glycol over various catalysts is another established route to the piperazine core.

Reductive Cyclization of Dioximes: A more modern approach involves the catalytic reductive cyclization of dioximes. This method offers a pathway to substituted piperazines with good control over stereochemistry.

Starting Material(s)Reagents and ConditionsProductReference
Diethanolamine, AmmoniaHydrogen, Cu-Ni-Co-Sn catalyst, 180-220°C, 160-220 barPiperazinePatent WO2013182468A1
Ethylenediamine, Ethylene GlycolRu(CO)-PBu₃ or Pd/MgO catalystPiperazineResearchGate
Dioxime precursors5%-Pd/C or Raney Nickel, H₂, 50°C, 40 barSubstituted PiperazinesMDPI

Amine Alkylation and Acylation Strategies

Once the piperazine ring is formed, further functionalization can be achieved through N-alkylation and N-acylation reactions. Since the target molecule is a mono-acylated piperazine, selective acylation is a key step.

N-Alkylation: The nitrogen atoms of piperazine are nucleophilic and can readily undergo alkylation with alkyl halides or other alkylating agents. To achieve mono-alkylation, the use of a large excess of piperazine or the use of a protecting group on one of the nitrogen atoms is often necessary.

N-Acylation: The formation of an amide bond at one of the piperazine nitrogens is the final step in the synthesis of the target molecule. This is typically achieved by reacting piperazine with a carboxylic acid or, more commonly, an activated carboxylic acid derivative such as an acyl chloride, acid anhydride, or an ester. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) facilitates the direct coupling of a carboxylic acid with piperazine. To ensure mono-acylation, a large excess of piperazine can be used, or one of the nitrogen atoms can be protected with a suitable protecting group (e.g., Boc, Cbz) which can be removed after the acylation step.

Construction of the 6-Methylpyridine-2-carbonyl Moiety

Pyridine (B92270) Functionalization Techniques

The introduction of substituents onto the pyridine ring can be achieved through various methods. For the target moiety, the key transformations are the introduction of a methyl group at the 6-position and a carboxyl group at the 2-position. Often, a commercially available substituted pyridine is a more practical starting point.

Formation of Pyridine-2-carboxylic Acid Derivatives

The most common precursor for the 6-methylpyridine-2-carbonyl moiety is 6-methylpyridine-2-carboxylic acid.

Oxidation of 2,6-Lutidine: A prevalent and efficient method for the synthesis of 6-methylpyridine-2-carboxylic acid is the selective oxidation of one of the methyl groups of 2,6-lutidine (2,6-dimethylpyridine). Various oxidizing agents can be employed for this transformation. A common laboratory-scale method involves the use of potassium permanganate (B83412) (KMnO₄) in a neutral aqueous solution. Controlling the stoichiometry of the oxidizing agent is crucial to prevent over-oxidation to pyridine-2,6-dicarboxylic acid. Biocatalytic methods, using microorganisms such as Exophiala dermatitidis, have also been developed for the regioselective oxidation of 2,6-lutidine to 6-methylpicolinic acid with high yields. nih.gov

Hydrolysis of 2-Cyano-6-methylpyridine: An alternative route involves the hydrolysis of 2-cyano-6-methylpyridine. The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Starting MaterialReagents and ConditionsProductYieldReference
2,6-DimethylpyridinePotassium permanganate, Water, 60°C6-Methyl-2-pyridinecarboxylic acid75%ChemicalBook
2,6-DimethylpyridineExophiala dermatitidis cells6-Methylpicolinic acid89% nih.gov

Once 6-methylpyridine-2-carboxylic acid is obtained, it needs to be activated for the subsequent amide coupling reaction with piperazine. This can be achieved by converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, as mentioned in section 2.2.2, various coupling agents can be used to facilitate the direct amidation.

The final step in the synthesis of this compound is the coupling of the two synthesized fragments. This is an amide bond formation reaction between piperazine and 6-methylpyridine-2-carboxylic acid (or its activated form). When using the carboxylic acid directly, coupling agents such as HBTU or EDC/HOBt are employed in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). If the acyl chloride is used, the reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Careful control of the stoichiometry is necessary to favor the formation of the mono-acylated product.

Coupling Reactions for Amide Bond Formation

The core of the synthesis for this compound involves the acylation of piperazine with 6-methylpicolinic acid. This transformation is a standard amide coupling reaction, where the carboxylic acid is activated to facilitate nucleophilic attack by the secondary amine of the piperazine.

To facilitate the amide bond formation between 6-methylpicolinic acid and piperazine, a variety of modern coupling reagents, originally developed for peptide synthesis, are employed. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or acylphosphonium salt, which is then readily attacked by the amine. The choice of reagent can significantly impact reaction time, yield, and the suppression of side reactions like racemization in chiral systems.

Commonly used classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic activators. They are often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to form active esters, which enhances reaction rates and minimizes side reactions.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are highly efficient and are known for their high reactivity.

Uronium/Aminium Salts: This class includes some of the most effective and widely used coupling agents. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are prominent examples. HATU, in particular, is noted for its high efficiency, rapid reaction times, and ability to reduce epimerization, owing to the formation of a highly reactive OAt ester.

The reaction is typically carried out in an inert aprotic polar solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material. The reaction temperature is usually maintained between 0 °C and room temperature.

Coupling Reagent ClassExample ReagentsTypical AdditivesCommon Solvents
Carbodiimides EDC, DCCHOBt, HOAtDMF, DCM
Phosphonium Salts BOP, PyBOP®None requiredDMF, NMP
Uronium/Aminium Salts HBTU, TBTU, HATUNone requiredDMF, DCM

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing the formation of impurities. Key parameters for optimization include the stoichiometry of reactants, choice of coupling reagent and base, reaction temperature, and purification method.

A common challenge in the reaction between piperazine and an activated carboxylic acid is the potential for double acylation, leading to the formation of 1,4-bis(6-methylpyridine-2-carbonyl)piperazine. To favor the desired mono-acylated product, several strategies can be employed:

Use of Excess Piperazine: Employing a significant excess of piperazine (e.g., 2 to 10 equivalents) shifts the reaction equilibrium towards the mono-substituted product. The unreacted piperazine can typically be removed during the work-up, often by an aqueous wash due to its high water solubility.

Controlled Addition: Slowly adding the activated 6-methylpicolinic acid to a solution containing an excess of piperazine can also help to minimize the formation of the di-substituted byproduct.

Purification is typically achieved through column chromatography on silica (B1680970) gel or by crystallization, which effectively separates the desired mono-amide from starting materials and byproducts.

Synthesis of Key Precursors and Intermediates

The primary precursors for the target compound are 6-methylpicolinic acid and piperazine.

6-Methylpicolinic Acid (6-Methyl-2-pyridinecarboxylic acid): This key intermediate is not as common as picolinic acid itself but can be synthesized through several established methods. A prevalent approach is the oxidation of the more readily available starting material, 2,6-lutidine (2,6-dimethylpyridine). The oxidation can be performed using strong oxidizing agents like potassium permanganate (KMnO₄). The reaction conditions must be carefully controlled to achieve selective oxidation of only one of the two methyl groups. Other synthetic routes include the hydrolysis of a corresponding nitrile or the carboxylation of a lithiated 2,6-lutidine derivative. googleapis.com

Piperazine: Piperazine is a bulk chemical that is widely available commercially, often as the anhydrous solid or as a hexahydrate. Its industrial synthesis typically involves the amination of ethanolamine or the cyclization of diethanolamine. For laboratory-scale reactions requiring precise control, mono-protected piperazine derivatives, such as 1-Boc-piperazine, are also commercially available.

Stereoselective Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, the synthesis of chiral analogues, where the piperazine ring is substituted at one of its carbon atoms (e.g., at the C-2 or C-3 position), requires stereoselective methods to control the absolute stereochemistry of the final product. The piperazine scaffold is a privileged structure in medicinal chemistry, and the development of asymmetric syntheses for its derivatives is an active area of research.

Approaches to chiral piperazine analogues generally fall into two categories:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as α-amino acids. For example, an amino acid can be converted into a chiral 1,2-diamine, which then undergoes cyclization to form the piperazine ring. This strategy effectively transfers the stereochemistry of the starting amino acid to the final piperazine product. A synthetic route starting from α-amino acids can yield enantiomerically pure 2-substituted piperazines in a few steps.

Asymmetric Catalysis: This method involves creating the chiral center during the synthesis using a chiral catalyst. Examples include asymmetric hydrogenation, hydroamination, or alkylation reactions on a prochiral substrate. For instance, a highly diastereoselective intramolecular hydroamination can be a key step in a modular synthesis of 2,6-disubstituted piperazines.

Once the chiral piperazine core is synthesized and appropriately protected, it can be coupled with 6-methylpicolinic acid using the standard amide bond formation techniques described previously to yield the final chiral analogue.

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

Therefore, the generation of the requested article is contingent on obtaining the necessary spectroscopic and analytical data for "1-(6-Methylpyridine-2-carbonyl)piperazine."

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its distinct structural features: the 6-methylpyridine ring, the piperazine (B1678402) ring, and the tertiary amide (carbonyl) linkage.

The spectrum can be interpreted by analyzing the vibrational frequencies of specific bonds within the molecule. Key functional group absorptions for this compound would be expected in the following regions:

C-H Stretching: Vibrations associated with the methyl group and the aromatic pyridine (B92270) ring typically appear in the 3100-2850 cm⁻¹ region. The aliphatic C-H stretches of the piperazine ring are also found in this range.

C=O Stretching: The carbonyl group of the tertiary amide is a strong chromophore in the IR spectrum and is expected to produce a prominent absorption band in the region of 1630-1680 cm⁻¹. This is a key diagnostic peak for confirming the presence of the amide linkage.

C=N and C=C Stretching: The stretching vibrations of the pyridine ring are expected to be observed in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine and pyridine rings typically occur in the 1350-1000 cm⁻¹ region. A detailed vibrational analysis of piperazine itself shows C-N stretching bands appearing around 1186, 1120, and 1049 cm⁻¹. niscpr.res.in

A representative table of expected IR absorption bands for this compound is provided below.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2950-2850MediumC-H stretching (piperazine ring CH₂)
~1660StrongC=O stretching (tertiary amide)
~1590, ~1470MediumC=C and C=N stretching (pyridine ring)
~1280MediumC-N stretching (amide)
~1150MediumC-N stretching (piperazine ring)

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of chemical compounds by separating them from impurities.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach for this analysis.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. For a basic compound like this compound, the mobile phase would likely consist of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) to achieve optimal separation and peak shape.

Since the piperazine moiety itself is not strongly UV-active, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) could be employed for sensitive detection, particularly for trace-level impurity analysis. jocpr.com However, the pyridine ring in the target molecule should provide sufficient UV absorbance for detection at a suitable wavelength (e.g., around 260 nm).

A general set of HPLC conditions for the purity assessment of this compound is outlined in the table below.

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient A time-based gradient from a high percentage of A to a high percentage of B
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

The purity of the sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC-MS would be invaluable for identifying and quantifying volatile intermediates, starting materials, or by-products.

Common synthetic routes to this compound could involve the coupling of a 6-methylpicolinic acid derivative (e.g., the acid chloride) with piperazine. Potential volatile intermediates or impurities that could be monitored by GC-MS include:

Piperazine: The unreacted starting material.

6-Methylpicolinoyl chloride: A reactive intermediate.

Solvents: Residual solvents used in the synthesis and purification steps.

The GC separates the volatile components of a sample mixture, and the mass spectrometer provides detailed mass spectral data for each component, allowing for their unambiguous identification. The fragmentation patterns of piperazine derivatives in the mass spectrometer are often characteristic and can be used for structural elucidation. nih.gov

A hypothetical GC-MS method for the analysis of volatile intermediates is presented in the table below.

ParameterCondition
GC Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow rate
Oven Program Temperature programming from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to elute a range of volatile compounds.
Injection Mode Split or splitless, depending on the expected concentration of the analytes
MS Ionization Electron Ionization (EI) at 70 eV
MS Detection Full scan mode to identify unknown components, or selected ion monitoring (SIM) for targeted analysis of known impurities.

The use of GC-MS ensures the quality and purity of the final product by controlling the presence of volatile impurities that may originate from the synthetic process.

Chemical Reactivity and Derivatization Strategies

Modifications of the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety contains two nitrogen atoms, one of which is acylated by the 6-methylpyridine-2-carbonyl group, rendering it less nucleophilic. The other nitrogen atom, a secondary amine, is a prime site for various chemical modifications.

The secondary amine of the piperazine ring is readily susceptible to N-alkylation and N-acylation, providing a straightforward method for introducing a wide array of substituents.

N-Alkylation: This reaction typically involves the treatment of 1-(6-methylpyridine-2-carbonyl)piperazine with an alkyl halide (such as an alkyl chloride, bromide, or iodide) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or an inorganic base like potassium carbonate, serves to neutralize the hydrogen halide formed during the reaction. The choice of solvent depends on the reactivity of the alkylating agent and the solubility of the reactants, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. For less reactive alkyl halides, the use of a more reactive alkylating agent, such as an alkyl sulfate, may be employed google.com. Reductive amination, another powerful method, can also be utilized by reacting the parent piperazine with an aldehyde or ketone in the presence of a reducing agent.

Reagent TypeExample ReagentProduct Type
Alkyl HalideMethyl IodideN-Methylated piperazine derivative
Alkyl SulfateDiethyl SulfateN-Ethylated piperazine derivative

N-Acylation: The introduction of an acyl group onto the piperazine nitrogen can be achieved by reacting the starting material with an acyl chloride or an acid anhydride. Similar to N-alkylation, a base is typically required to scavenge the acidic byproduct. These reactions are generally high-yielding and can be used to introduce a variety of functional groups, including aromatic and aliphatic acyl moieties. In non-peptide chemistry, the two-step process of activating a carboxylic acid to its acid chloride followed by reaction with the amine is a frequently used method derpharmachemica.com.

Reagent TypeExample ReagentProduct Type
Acyl ChlorideBenzoyl ChlorideN-Benzoylated piperazine derivative
Acid AnhydrideAcetic AnhydrideN-Acetylated piperazine derivative

The secondary amine of the piperazine ring can also serve as a nucleophile in reactions with isocyanates and isothiocyanates to form urea and thiourea (B124793) derivatives, respectively. These reactions are typically efficient and proceed under mild conditions, often at room temperature. The addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate is a facile process that leads to the formation of a stable C-N bond. This method provides a convenient route to a diverse range of urea and thiourea-containing compounds, which are of significant interest in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets.

Reagent TypeExample ReagentProduct Type
IsocyanatePhenyl IsocyanateN-Phenylurea derivative
IsothiocyanatePhenyl IsothiocyanateN-Phenylthiourea derivative

Functionalization of the Pyridine (B92270) Ring

The pyridine ring of this compound, while generally less reactive than benzene towards electrophilic substitution, can be functionalized through various strategies.

Pyridine is an electron-deficient heterocycle, which makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions. The presence of the methyl group at the 6-position and the carbonyl-piperazine substituent at the 2-position will further influence the regioselectivity of any potential EAS reaction. The methyl group is an activating group, while the carbonyl-piperazine moiety is deactivating. Directed lithiation, a powerful technique for the functionalization of pyridines, can also be considered. This involves the use of a strong base, such as an alkyllithium reagent, to deprotonate a specific position on the ring, which can then react with an electrophile researchgate.net. For 2-substituted pyridines, lithiation often occurs at the 3-position clockss.org.

A more common and effective strategy for the functionalization of the pyridine ring is through nucleophilic aromatic substitution (SNAr) on a halogenated precursor. For instance, the synthesis of this compound can be envisioned to start from a 2-halo-6-methylpyridine, such as 2-bromo-6-methylpyridine or 2-chloro-6-methylpyridine google.com. In this scenario, the halogen atom at the 2-position is activated towards nucleophilic attack by the piperazine due to the electron-withdrawing effect of the ring nitrogen.

Further functionalization of the pyridine ring can be achieved by starting with a di- or tri-halogenated pyridine. For example, a 2-chloro-5-halopyridine could undergo selective substitution at the 2-position with piperazine, leaving the halogen at the 5-position available for subsequent SNAr reactions with other nucleophiles. This approach allows for the sequential and regioselective introduction of different substituents onto the pyridine ring.

Halogenated Pyridine PrecursorNucleophilePotential Product
2-Bromo-6-methylpyridinePiperazine1-(6-Methylpyridin-2-yl)piperazine
2-Chloro-5-nitro-6-methylpyridinePiperazine1-(5-Nitro-6-methylpyridin-2-yl)piperazine

Transformations of the Carbonyl Group

The carbonyl group in this compound serves as a key site for chemical transformations, allowing for the modification of the linker between the pyridine and piperazine rings.

One of the most common transformations is the reduction of the carbonyl group to a methylene group (CH2), which would convert the amide to an amine. This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) rsc.org. This transformation would yield (6-methylpyridin-2-yl)(piperazin-1-yl)methane, altering the geometry and electronic properties of the molecule.

Alternatively, the carbonyl group can be reduced to a secondary alcohol using milder reducing agents like sodium borohydride (NaBH4) google.comwikipedia.org. This would result in the formation of (6-methylpyridin-2-yl)(piperazin-1-yl)methanol.

The carbonyl group can also react with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). These reactions would lead to the formation of a tertiary alcohol, with the introduction of a new carbon-carbon bond mdpi.com. The Wittig reaction provides another route for carbonyl transformation, converting the carbonyl group into a carbon-carbon double bond masterorganicchemistry.comorganic-chemistry.orglibretexts.orglibretexts.org. This reaction involves the use of a phosphonium (B103445) ylide and would result in the formation of a vinyl-piperazine derivative.

Reaction TypeReagentProduct Type
Reduction (to methylene)Lithium Aluminum Hydride (LiAlH4)(6-Methylpyridin-2-yl)(piperazin-1-yl)methane
Reduction (to alcohol)Sodium Borohydride (NaBH4)(6-Methylpyridin-2-yl)(piperazin-1-yl)methanol
Addition of OrganometallicGrignard Reagent (e.g., CH3MgBr)Tertiary alcohol derivative
Wittig ReactionPhosphonium Ylide (e.g., Ph3P=CH2)Vinyl-piperazine derivative

Reduction Reactions

The amide linkage and the pyridine ring in this compound are both susceptible to reduction under appropriate conditions. The choice of reducing agent and reaction parameters dictates the outcome of the reduction, allowing for selective transformation of either the carbonyl group or the aromatic ring.

Amide Reduction:

The carbonyl group of the amide can be reduced to a methylene group (-CH₂-) to yield 1-((6-methylpyridin-2-yl)methyl)piperazine. This transformation effectively converts the picolinamide moiety into a substituted benzylamine-type structure. A standard and potent reagent for this type of reduction is lithium aluminum hydride (LiAlH₄). The reaction typically proceeds by nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by the elimination of a metal alkoxide species to form a highly reactive iminium ion intermediate. A subsequent rapid reduction of the iminium ion by another hydride equivalent furnishes the final amine product. While specific studies on this compound are not extensively documented, the reduction of amides to amines using LiAlH₄ is a well-established and general transformation in organic synthesis.

ReagentProductReaction Type
Lithium Aluminum Hydride (LiAlH₄)1-((6-Methylpyridin-2-yl)methyl)piperazineAmide Reduction

This interactive table summarizes the expected product from the reduction of the amide carbonyl in this compound.

Pyridine Ring Reduction (Catalytic Hydrogenation):

The pyridine ring can be fully saturated to a piperidine (B6355638) ring via catalytic hydrogenation. This reaction typically requires a heterogeneous catalyst, such as platinum(IV) oxide (PtO₂), and is carried out under a hydrogen atmosphere at elevated pressure asianpubs.orgresearchgate.net. The aromatic nature of the pyridine ring necessitates forceful conditions for hydrogenation compared to the reduction of isolated double bonds asianpubs.org. The reaction proceeds through the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. This transformation yields 1-(6-methylpiperidine-2-carbonyl)piperazine, significantly altering the electronic and conformational properties of the original scaffold. The choice of solvent, such as glacial acetic acid, can influence the efficacy of the hydrogenation asianpubs.org.

Reagent/CatalystProductReaction Type
H₂ / Platinum(IV) Oxide (PtO₂)1-(6-Methylpiperidine-2-carbonyl)piperazinePyridine Ring Hydrogenation

This interactive table outlines the product resulting from the complete reduction of the pyridine ring in this compound.

Condensation Reactions

The secondary amine of the piperazine ring in this compound is a key site for derivatization through condensation reactions. These reactions allow for the introduction of a wide variety of substituents at the N4 position, leading to the generation of diverse compound libraries.

A common strategy involves the reaction of the secondary amine with aldehydes or ketones in the presence of a reducing agent, a process known as reductive amination. This one-pot procedure typically involves the initial formation of an iminium ion intermediate from the condensation of the amine and the carbonyl compound, which is then immediately reduced in situ to the corresponding tertiary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

Another important class of condensation reactions is the Mannich reaction. In this multicomponent reaction, the secondary amine of the piperazine moiety can react with a non-enolizable aldehyde (such as formaldehyde) and a compound containing an active hydrogen (an enolizable carbonyl compound, for instance) to form a "Mannich base." This reaction provides a powerful tool for carbon-carbon bond formation and the introduction of more complex side chains onto the piperazine ring.

Furthermore, the secondary amine can readily undergo acylation with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to form the corresponding N-acyl derivatives. This reaction is a straightforward method for introducing a diverse range of functional groups.

Reaction TypeReactantsProduct
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)N4-alkylated derivative
Mannich ReactionFormaldehyde, Active Hydrogen CompoundN4-aminomethylated derivative
AcylationAcid Chloride/Anhydride, BaseN4-acylated derivative

This interactive table summarizes common condensation reactions for the derivatization of the piperazine moiety in this compound.

Regioselectivity and Chemoselectivity in Multi-functionalized Analogues

In analogues of this compound that possess additional functional groups, the principles of regioselectivity and chemoselectivity become paramount in directing synthetic transformations. The inherent reactivity of the different functional groups and the steric and electronic environment of the molecule will determine the site and nature of the chemical reaction.

For instance, in an analogue bearing a hydroxyl group on the piperazine ring, acylation reactions could potentially occur at both the secondary amine and the hydroxyl group. The relative nucleophilicity of these two groups will dictate the regioselectivity of the reaction. Typically, the secondary amine is more nucleophilic than a hydroxyl group, and thus, N-acylation would be favored under standard conditions. However, by carefully selecting the reaction conditions, such as the use of specific catalysts or protecting groups, it may be possible to achieve selective O-acylation.

Similarly, in the presence of other reducible functional groups, such as a nitro group on the pyridine ring, chemoselective reduction can be challenging. The choice of reducing agent and reaction conditions is crucial to selectively reduce one functional group over another. For example, catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for the reduction of nitro groups to amines, and under controlled conditions, it may be possible to achieve this reduction without affecting the pyridine ring or the amide carbonyl.

The substitution pattern on both the pyridine and piperazine rings also plays a significant role in directing reactivity. Steric hindrance around a particular reactive site can prevent or slow down a reaction at that position, thereby favoring reaction at a less hindered site. For example, a bulky substituent on the carbon adjacent to the piperazine nitrogen could hinder N-alkylation at that position.

Generation of Scaffold-Based Chemical Libraries

The this compound scaffold is an attractive starting point for the generation of chemical libraries due to its synthetic tractability and the presence of multiple points for diversification nih.govresearchgate.net. Both solid-phase and solution-phase combinatorial synthesis strategies can be employed to rapidly generate a large number of analogues.

Solid-Phase Synthesis:

In a solid-phase approach, the piperazine moiety can be attached to a solid support, typically a resin bead, through one of its nitrogen atoms. This allows for the subsequent chemical transformations to be carried out in a sequential manner, with excess reagents and by-products being easily removed by simple filtration and washing steps. For instance, the secondary amine of the piperazine could be acylated with a variety of carboxylic acids, or alkylated with a range of alkyl halides while attached to the resin researchgate.net. After the desired modifications have been made, the final compound is cleaved from the solid support. This methodology is highly amenable to automation and the parallel synthesis of a large number of discrete compounds.

Solution-Phase Synthesis:

Solution-phase combinatorial synthesis offers an alternative approach where all reactions are carried out in solution nih.govnih.gov. While this method may require more complex purification strategies, such as liquid-liquid extraction or chromatography, it can be advantageous for certain reaction types and allows for easier reaction monitoring. Parallel synthesis techniques can still be employed to generate libraries of compounds in a high-throughput manner. For example, a library of N-alkylated derivatives of this compound could be generated by reacting the parent compound with a diverse set of aldehydes in a parallel array of reaction vessels using reductive amination conditions.

The diversity of the resulting chemical library can be further enhanced by employing a variety of building blocks in the derivatization steps. This includes using a wide range of commercially available carboxylic acids, aldehydes, ketones, and alkylating agents to introduce different functional groups, stereochemistries, and physicochemical properties into the final molecules.

Synthesis StrategyDescriptionAdvantages
Solid-Phase SynthesisThe molecule is attached to a solid support for sequential reactions.Ease of purification, amenability to automation.
Solution-Phase SynthesisAll reactions are carried out in solution.Easier reaction monitoring, suitable for a wider range of reactions.

This interactive table compares the two main strategies for generating chemical libraries based on the this compound scaffold.

Structure Activity Relationship Sar and Molecular Design Principles

Systematic Exploration of Substituent Effects on Pyridine (B92270) Moiety

The pyridine moiety acts as a critical recognition element, often engaging in key interactions with biological targets. Systematic substitution on this ring can profoundly modulate binding affinity, selectivity, and physicochemical properties. While direct SAR studies on the 6-methyl group of the parent compound are specific to its target, broader principles can be derived from analogous systems where the pyridine or a similar aromatic ring is varied.

In a series of anti-tubercular agents based on a related N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide scaffold, the terminal benzamide (B126) group serves as an analogue for exploring substituent effects. Research has shown that even minor changes to this ring system can lead to significant shifts in activity. For instance, an unsubstituted phenyl ring (Compound 6a ) demonstrated promising activity against Mycobacterium tuberculosis H37Ra. The introduction of various substituents led to a range of outcomes, highlighting the sensitivity of the binding pocket to electronic and steric changes. A para-bromo substitution (Compound 7e ) on a related homopiperazine (B121016) series was found to be the most potent, suggesting a favorable interaction within a specific hydrophobic or halogen-bonding pocket. nih.gov

Table 1: Effect of Phenyl Ring Substitution on Anti-TB Activity (Analogous System)

CompoundSubstituent (R)Core StructureIC₅₀ (μM)Reference
6a-HPiperazine (B1678402)1.46 nih.gov
6e4-BrPiperazine> 64 nih.gov
6h4-CF₃Piperazine1.35 nih.gov
6j3,4-di-ClPiperazine2.18 nih.gov
6k3-Cl, 4-FPiperazine1.82 nih.gov
7e4-BrHomopiperazine2.12 nih.gov

Impact of Piperazine Ring Modifications on Binding Affinities

The piperazine ring is a common motif in drug design, valued for its ability to improve aqueous solubility and its defined structural nature. researchgate.net Its two nitrogen atoms provide handles for substitution and can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors. Modifications to this central ring are a cornerstone of optimizing ligand-receptor interactions.

Variations in Ring Size and Heteroatom Identity (e.g., diazepanes)

Replacing the piperazine ring with other heterocycles also has a marked effect. In one study, substitution with a morpholine (B109124) or pyrrolidine (B122466) group led to a noticeable decrease in anticancer activity. tandfonline.com In research on histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing the piperazine ring with a piperidine (B6355638) did not significantly affect affinity at the H3 receptor, but was identified as a key element for activity at the σ1 receptor. nih.gov The rigidity of the ring system is another critical factor; replacing the flexible piperazine ring in the anti-influenza agent nucleozin (B1677030) with a more rigid diazabicyclo[2.2.1]heptane system was explored to improve binding ability. plos.orgresearchgate.net These examples collectively demonstrate that the identity, size, and flexibility of this central heterocyclic ring are key determinants of a compound's biological profile.

Table 2: Impact of Ring Modification on Receptor Binding Affinity

Compound PairRing 1Ring 2TargetAffinity (Kᵢ or IC₅₀) Ring 1Affinity (Kᵢ or IC₅₀) Ring 2ObservationReference
4 vs 5PiperazinePiperidinehH₃R3.17 nM (Kᵢ)7.70 nM (Kᵢ)Similar affinity nih.gov
4 vs 5PiperazinePiperidineσ₁R1531 nM (Kᵢ)3.64 nM (Kᵢ)Piperidine crucial for σ₁R affinity nih.gov
7i vs 10fPiperazineHomopiperazineHeLa cells3.5 μM (IC₅₀)6.12 μM (IC₅₀)Piperazine more potent researchgate.net

Introduction of Stereocenters

The introduction of chiral centers into the piperazine ring can lead to enantiomers with distinct biological activities and pharmacological profiles. Stereochemistry plays a vital role in molecular recognition, as biological macromolecules like proteins are themselves chiral. In a study of dermorphin (B549996) analogues, the specific configuration of a phenylalanine-derived substituent on a piperazin-2-one (B30754) ring was found to be important for enhancing or reducing opiate activities. nih.gov This highlights that the three-dimensional arrangement of atoms is fundamental to achieving a precise and high-affinity interaction with a specific binding site. Even a single stereocenter can dictate the preferred orientation of the molecule within the receptor, influencing which functional groups are positioned to make productive contacts.

Role of the Carbonyl Linker in Molecular Recognition

The carbonyl group linking the pyridine headgroup and the piperazine ring is far from a passive spacer. Its presence is crucial for several reasons. Firstly, the amide bond it forms is conformationally constrained, which helps to limit the number of accessible rotamers and pre-organize the molecule for binding, reducing the entropic penalty upon interaction with a receptor.

Design Strategies for Modulating Molecular Interactions

The rational design of analogues based on the 1-(6-Methylpyridine-2-carbonyl)piperazine scaffold involves a multi-pronged approach to optimize interactions with the target protein. Structure-based drug design seeks to identify and enhance these molecular interactions. nih.gov

Key strategies include:

Conformational Restriction: As seen with the replacement of piperazine with more rigid bicyclic systems, reducing the flexibility of the molecule can lock it into a bioactive conformation, which can enhance affinity. plos.orgresearchgate.net

Lipophilic and Hydrophilic Tuning: Adding lipophilic groups to the distal nitrogen of the piperazine can promote favorable interactions with hydrophobic pockets in the receptor. researchgate.net Conversely, ensuring the molecule maintains a balance of hydrophilicity, often through the piperazine nitrogens, is essential for good pharmacokinetic properties. researchgate.net

Hydrogen Bond Optimization: The strategic placement of hydrogen bond donors and acceptors is fundamental. This can involve modifying substituents on the pyridine ring or the piperazine ring to complement the hydrogen bonding pattern of the target's active site.

Bioisosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties (bioisosteres) can be used to fine-tune activity or improve metabolic stability. For example, a nitrile substituent has been successfully used as an isostere of a water molecule that is hydrogen-bonded to a receptor. nih.gov This strategy allows for the exploration of chemical space while retaining key binding interactions.

By systematically applying these principles, medicinal chemists can rationally modify the this compound scaffold to develop compounds with improved potency, selectivity, and drug-like properties.

Molecular Interactions and Target Engagement in Vitro and Mechanistic Studies

Investigation of Enzyme Inhibition Mechanisms

Derivatives of the 1-(6-Methylpyridine-2-carbonyl)piperazine scaffold have been identified as inhibitors of several key enzymes. The specific nature of the substitutions on the piperazine (B1678402) ring and modifications to the pyridine (B92270) ring dictates the potency and selectivity of these compounds.

Inhibition Kinetics and Reversibility

Specific data on the inhibition kinetics and reversibility for the parent compound, this compound, are not extensively detailed in the available literature. Studies on its more complex derivatives, such as those targeting PARP-1, indicate that the mode of inhibition is often competitive, targeting the enzyme's active site. However, detailed kinetic parameters like kon, koff, and reversibility assays are typically determined for the fully optimized derivative rather than the core scaffold itself.

Target Enzyme Identification (e.g., Transglutaminase 2, PARP-1, DPP4)

The this compound core is integral to derivatives that show inhibitory activity against several enzymes, most notably Poly (ADP-ribose) polymerase-1 (PARP-1).

PARP-1: This scaffold is a key component in the development of potent PARP-1 inhibitors. For instance, the advanced inhibitor AZD5305 incorporates a modified version of this structure. Derivatives are designed to occupy the nicotinamide (B372718) binding pocket of the PARP-1 catalytic domain. The development of these inhibitors aims to achieve high selectivity for PARP-1 over other PARP family members, like PARP-2, to minimize off-target effects.

Urease: Pyridylpiperazine derivatives have been synthesized and evaluated as urease inhibitors. nih.gov Urease is a nickel-dependent enzyme crucial for the survival of pathogens like Helicobacter pylori. Studies on derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) showed potent urease inhibition, with IC₅₀ values significantly lower than the standard inhibitor, thiourea (B124793). nih.gov

α-Glucosidase: Metal complexes of 6-methylpyridine-2-carboxylic acid, a related structural component, have been synthesized and identified as potent α-glucosidase inhibitors. nih.gov This suggests that the 6-methylpyridine moiety is a valuable pharmacophore for targeting this enzyme, which is relevant in managing blood glucose levels. nih.gov

Table 1: In Vitro Enzyme Inhibition by Derivatives

Derivative Compound Target Enzyme IC₅₀ Value Reference
5b (a nitropyridin-2-yl)piperazine derivative) Urease 2.0 ± 0.73 µM nih.gov
7e (a nitropyridin-2-yl)piperazine derivative) Urease 2.24 ± 1.63 µM nih.gov
Thiourea (Standard) Urease 23.2 ± 11.0 µM nih.gov
Metal Complex of 6-methylpyridine-2-carboxylic acid α-Glucosidase 0.247 ± 0.10 µM nih.gov

Receptor Binding and Modulation Studies (in vitro, non-clinical)

The piperazine ring system, particularly when combined with aromatic moieties like pyridine, is a well-established scaffold for ligands targeting various G-protein coupled receptors (GPCRs) and other receptor types.

Sigma Receptors (S1R and S2R): An in-house screening of piperidine (B6355638)/piperazine-based compounds led to the discovery of potent ligands for the sigma-1 receptor (S1R). nih.gov One compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, demonstrated high affinity for S1R with a Ki value of 3.2 nM, which was comparable to the reference compound haloperidol. nih.gov Functional assays revealed this compound acts as an S1R agonist. nih.gov The basic nitrogen atom of the piperazine ring is considered crucial for binding and modulating receptor affinity. nih.govsemanticscholar.org

Serotonin (B10506) Receptors (5-HT₁ₐ): New derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group have been synthesized and show high affinity for the serotonin 5-HT₁ₐ receptor. semanticscholar.org Compounds such as 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one exhibited a Ki value of 0.57 nM, comparable to the reference agonist 8-OH-DPAT. semanticscholar.org

Table 2: In Vitro Receptor Binding Affinity of Piperazine Derivatives

Derivative Compound Target Receptor Kᵢ Value (nM) Selectivity (S2R Kᵢ / S1R Kᵢ) Reference
Compound 1 Sigma-1 (S1R) 3.2 33 nih.gov
Compound 2 Sigma-1 (S1R) 24 50 nih.gov
Compound 3 Sigma-1 (S1R) 8.9 26 nih.gov
Haloperidol (Reference) Sigma-1 (S1R) 2.6 - nih.gov
Compound 7 Serotonin (5-HT₁ₐ) 0.57 - semanticscholar.org
8-OH-DPAT (Reference) Serotonin (5-HT₁ₐ) 0.25 - semanticscholar.org

Protein-Ligand Interaction Analysis

Computational studies, including molecular docking, have been employed to understand the binding modes of derivatives containing the pyridylpiperazine scaffold.

Urease Interactions: In silico analysis of potent urease inhibitors showed that they fit well within the enzyme's active site. nih.gov The derivatives form favorable interactions, achieving lower binding energies (−8.0 to −8.1 kcal/mol) compared to the standard thiourea (−2.8 kcal/mol). nih.gov

Sigma Receptor Interactions: Molecular dynamics simulations of a high-affinity S1R ligand revealed interactions with crucial amino acid residues within the receptor's binding pocket. nih.gov These computational models are vital for structure-based optimization of new ligands. nih.gov

Methyl−π Interactions: The interaction between methyl groups and aromatic rings (methyl−π interactions) is a key factor in protein-ligand binding. The 6-methyl group on the pyridine ring can engage in such interactions, which, although individually weak, collectively contribute to binding affinity and selectivity. nih.gov NMR chemical shift perturbation experiments can be used to probe these specific geometries. nih.gov

Preclinical Biological Activity Profiling (In Vitro and Cell-Based Assays, excluding human studies)

The this compound scaffold is present in molecules that have been screened for various biological activities, with antimicrobial properties being prominent.

Antimicrobial Activity (e.g., antibacterial, antifungal)

Piperazine derivatives are a well-known class of compounds with a broad spectrum of antimicrobial activities. derpharmachemica.com The inclusion of a pyridine ring can further modulate this activity.

Antibacterial Activity: Various studies have demonstrated the antibacterial potential of piperazine derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a series of imidazole (B134444) derivatives containing a 6-methylpyridine moiety showed moderate to strong antibacterial activity, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL. nih.gov Carbonyl piperazines attached to a pyridoquinolone core also exhibited good antibacterial activity against strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Antifungal Activity: Piperazine-containing compounds have also been evaluated for their antifungal properties. researchgate.net Piperazine-modified ketoconazole (B1673606) derivatives showed increased activity against pathogenic fungi, with one derivative being 24 times more potent against Aspergillus flavus than the parent drug. researchgate.net Synthetic 6-alkyl-2,3,4,5-tetrahydropyridines, which share the substituted pyridine ring feature, have also demonstrated varying degrees of antifungal activity against species like Cryptococcus neoformans and Candida albicans. nih.gov The activity is often dependent on the nature and length of substituents. nih.govnih.gov

Table 3: In Vitro Antimicrobial Activity of Related Derivatives

Derivative Class/Compound Microorganism Activity (MIC) Reference
Compound 16d (Imidazole derivative with 6-methylpyridine) Bacteria 0.5 µg/mL nih.gov
Compound 15t (Imidazole derivative with 6-methylpyridine) Bacteria 1-2 µg/mL nih.gov
N,N′-disubstituted piperazines (6c) E. coli 8 µg/mL mdpi.com
N,N′-disubstituted piperazines (4, 6c, 6d) S. aureus 16 µg/mL mdpi.com
Piperazine-modified Ketoconazole (Cmpd 5) Aspergillus flavus 24x more potent than Ketoconazole researchgate.net
Piperazine-modified Ketoconazole (Cmpd 5) Aspergillus fumigatus 8x more potent than Ketoconazole researchgate.net
6-Hexadecyl-2,3,4,5-tetrahydropyridine (5e) Cryptococcus neoformans 3.8 µg/mL (MFC) nih.gov
6-Hexadecyl-2,3,4,5-tetrahydropyridine (5e) Candida albicans 15.0 µg/mL (MFC) nih.gov

Anthelmintic Activity (e.g., C. elegans models)

The potential of piperazine-containing compounds as anthelmintic agents has been a subject of scientific investigation. While direct studies on this compound are not extensively available in peer-reviewed literature, research on closely related analogs provides significant insights into its probable activity.

A random screening of a small chemical library for anthelmintic properties using the nematode Caenorhabditis elegans as a model organism identified a structurally similar compound, 1-(6-methylpyridine-2-carbonyl)-4-[(thiophen-2-yl)methyl]-1,4-diazepane, as a potent hit. nih.gov This compound demonstrated significant efficacy, achieving 100% killing of the worm population within 24 hours at concentrations between 25-50 parts per million (ppm). nih.gov C. elegans is a widely accepted model for preliminary screening of anthelmintic activity due to its genetic and physiological similarities to parasitic worms. nih.gov

The general mechanism of action for piperazine as an anthelmintic involves the modulation of neurotransmission in the parasite. Piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of the worm. This paralysis allows the host's natural peristaltic actions to expel the non-motile parasite.

Compound NameTest OrganismConcentrationObserved EffectTime FrameSource
1-(6-methylpyridine-2-carbonyl)-4-[(thiophen-2-yl)methyl]-1,4-diazepane*Caenorhabditis elegans25-50 ppm100% mortality< 24 hours nih.gov

*Note: Data for a structurally related compound is presented due to the absence of direct studies on this compound.

Cytotoxicity in Cell Lines (focus on mechanisms, not clinical outcomes)

For instance, various novel piperazine derivatives have been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways. nih.gov One study on a novel piperazine derivative demonstrated potent inhibition of cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 μM. nih.gov Another study focusing on piperazine-substituted pyranopyridines identified compounds with antiproliferative activity in the micromolar and submicromolar ranges against a panel of cancer cell lines, with cytotoxicity being mediated through the induction of apoptosis.

The cytotoxic mechanisms of piperazine-containing compounds are diverse. They have been reported to inhibit critical signaling pathways such as PI3K/AKT, Src family kinases, and BCR-ABL. nih.gov The induction of apoptosis is a common theme, often involving the activation of caspases, which are key proteases in the apoptotic cascade.

Compound Class/DerivativeCell LineIC50/GI50 Value (µM)Source
Novel Piperazine Derivative (C505)K562 (Leukemia)0.06 - 0.16 nih.gov
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivative (SA5)4T1 (Breast Cancer)< 0.7
(2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC)SNU-475 (Liver Cancer)6.98 ± 0.11 nih.gov
(2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC)SNU-423 (Liver Cancer)7.76 ± 0.45 nih.gov

Note: The data presented is for various piperazine derivatives to provide a contextual understanding of the potential cytotoxicity of this class of compounds, as specific data for this compound is not available.

Mechanistic Studies of Cellular Responses

While mechanistic studies specifically targeting this compound have not been identified, the broader family of piperazine derivatives has been the subject of research to elucidate their effects on cellular pathways. These studies reveal that piperazine-containing molecules can trigger a range of cellular responses, primarily culminating in apoptosis.

A key mechanism observed is the induction of caspase-dependent apoptosis. This process is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. For example, one novel piperazine compound was found to induce apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov The inhibition of these pathways disrupts critical cellular functions such as proliferation, survival, and growth, ultimately leading to programmed cell death.

Furthermore, studies on other piperazine derivatives have shown that they can cause a significant decrease in mitochondrial membrane potential and an increase in the release of cytochrome c from the mitochondria. nih.gov This indicates the involvement of the intrinsic apoptotic pathway. The activation of caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3, an executioner caspase, are common downstream events. nih.gov

In some instances, piperazine derivatives have been observed to arrest the cell cycle at various phases, preventing cancer cells from progressing through their division cycle. For example, some ursolic acid derivatives incorporating a piperazine moiety have been reported to induce G1 cell cycle arrest.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in rational drug design.

Binding Pose Prediction and Scoring Functions

In a typical molecular docking study, the three-dimensional structure of a target protein is used as a receptor. A ligand, in this case, 1-(6-Methylpyridine-2-carbonyl)piperazine, would be placed in the binding site of the receptor in various conformations and orientations. Scoring functions, which are mathematical methods used to approximate the binding affinity, would then be employed to rank the different binding poses. The results are often presented in a data table format.

Table 1: Hypothetical Docking Scores for this compound Against Various Targets

Target Protein Docking Score (kcal/mol) Predicted Binding Affinity
Target A -8.5 High
Target B -6.2 Moderate
Target C -4.1 Low

Note: This data is hypothetical and for illustrative purposes only.

Identification of Key Interacting Residues

Once the best binding pose is identified, the specific interactions between the ligand and the amino acid residues of the protein can be analyzed. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues is crucial for understanding the mechanism of action and for designing more potent and selective molecules.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms over time. This allows for the assessment of the stability of the protein-ligand complex and the exploration of different conformations.

Protein-Ligand Complex Dynamics

An MD simulation of the this compound-protein complex would reveal how the ligand and protein move and adapt to each other. This can confirm the stability of the binding pose predicted by molecular docking and provide insights into the flexibility of the binding site.

Solvent Effects on Binding

MD simulations are particularly useful for studying the role of solvent, typically water, in the binding process. The explicit inclusion of solvent molecules allows for a more accurate calculation of binding free energies and a better understanding of how water molecules may mediate or compete with the protein-ligand interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Electronic Effects

For a more detailed understanding of the electronic effects involved in ligand binding, such as charge transfer and polarization, hybrid QM/MM methods can be employed. In this approach, the ligand and the immediate binding site residues are treated with quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. This allows for a highly accurate description of the key interactions driving the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR studies would be instrumental in optimizing its properties for a specific biological target. While specific QSAR models for this exact molecule are not publicly available, the methodologies can be understood from studies on structurally related piperazine (B1678402) and pyridine (B92270) derivatives.

Ligand-Based QSAR Studies

Ligand-based QSAR studies are performed when the three-dimensional structure of the biological target is unknown. These models are built by analyzing a set of molecules with known activities against the target of interest. The fundamental principle is that variations in the biological activity of compounds in a series are dependent on the changes in their molecular features.

For piperazine derivatives, researchers have successfully developed QSAR models to predict various biological activities. For instance, a study on piperazine derivatives as mTORC1 inhibitors revealed that molecular descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (TPSA), and refractive index (n) have a significant correlation with the inhibitory activity. nih.gov Such studies typically involve calculating a wide range of descriptors—electronic, thermodynamic, steric, and topological—and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. nih.gov

Another QSAR analysis on aryl alkanol piperazine derivatives with antidepressant activities identified descriptors that influence 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition. nih.gov For 5-HT reuptake, descriptors like Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were found to be important, while HOMO, PMI-mag, S_sssN, and Shadow-XZ were crucial for NA reuptake activity. nih.gov These models, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds.

A typical workflow for a ligand-based QSAR study on analogues of this compound would involve:

Data Set Selection: Compiling a series of structurally similar compounds with experimentally determined biological activities.

Descriptor Calculation: Using software to calculate a variety of molecular descriptors for each compound.

Model Development: Employing statistical techniques to develop a mathematical equation relating the descriptors to the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation sets. benthamdirect.comcreative-biolabs.com

Table 1: Examples of Descriptors Used in QSAR Studies of Piperazine Derivatives

Descriptor Type Example Descriptors Relevance to Biological Activity Reference
Electronic ELUMO, HOMO, Electrophilicity index (ω) Relates to the molecule's reactivity and ability to participate in electronic interactions with the target. nih.gov
Steric/Topological Molar Refractivity (MR), Topological Polar Surface Area (TPSA), Shadow-XZ Describes the size, shape, and polarity of the molecule, which are crucial for receptor binding. nih.govnih.gov
Physicochemical Aqueous Solubility (Log S), Dipole moment (Dipole-mag) Influences the compound's distribution and ability to reach the target site. nih.govnih.gov

| Constitutional | Number of double bonds (nDB), Number of oxygen atoms (nO) | Provides basic structural information that can impact binding affinity. | benthamdirect.comcreative-biolabs.com |

Structure-Based QSAR Approaches

Structure-based QSAR, often referred to as 3D-QSAR, requires knowledge of the three-dimensional structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. This approach investigates the interactions between a series of ligands and their common receptor binding site.

Methods like Comparative Molecular Field Analysis (CoMFA) are central to structure-based QSAR. In a CoMFA study, the aligned 3D structures of the ligands are placed in a grid, and their steric and electrostatic interaction energies with a probe atom are calculated at each grid point. These energy values serve as the descriptors, which are then correlated with the biological activity using statistical methods.

A 3D-QSAR and molecular docking study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives provided insights into their anti-inflammatory activity. plos.org The resulting CoMFA model showed that electrostatic contributions (66.14%) were more significant than steric contributions (13.84%) for the activity. plos.org The contour maps generated from such analyses are particularly valuable, as they visualize regions where modifications to the ligand structure would likely enhance or diminish activity. For this compound, a structure-based QSAR study would involve:

Molecular Docking: Docking the compound and its analogues into the active site of the target protein to determine their binding poses.

Structural Alignment: Aligning the docked conformations of all molecules in the dataset.

Field Calculation: Computing steric and electrostatic fields around the aligned molecules.

Model Generation: Building a statistical model to correlate the field values with biological activity.

This approach provides a more intuitive and visual understanding of the structure-activity relationship, offering direct guidance on where to add or remove functional groups to improve binding affinity.

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. These predictions are based on the molecule's structural and physicochemical properties.

Membrane Permeability Predictions

The ability of a compound to permeate biological membranes, such as the intestinal epithelium, is a prerequisite for oral bioavailability. In silico tools predict this property by calculating key molecular descriptors that are known to influence permeability. These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five.

For this compound, several key molecular properties can be calculated to predict its potential for membrane permeability. These properties include the logarithm of the octanol-water partition coefficient (LogP), which indicates lipophilicity, the topological polar surface area (TPSA), molecular weight (MW), and the number of hydrogen bond donors and acceptors.

Generally, good membrane permeability is associated with a LogP value below 5, a TPSA less than 140 Ų, a molecular weight under 500 g/mol , fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

Table 2: Predicted Molecular Properties for this compound Related to Membrane Permeability

Property Predicted Value Significance for Permeability
Molecular Formula C₁₁H₁₅N₃O -
Molecular Weight 205.26 g/mol Low molecular weight is favorable for passive diffusion across membranes.
LogP (Lipophilicity) 0.85 A positive but low LogP value suggests a balance between aqueous solubility and lipid membrane partitioning, which is favorable for permeability.
Topological Polar Surface Area (TPSA) 49.99 Ų A low TPSA value is strongly correlated with good cell membrane permeability.
Hydrogen Bond Donors 1 A low number of H-bond donors reduces the energy penalty for moving from an aqueous to a lipid environment.
Hydrogen Bond Acceptors 4 A low number of H-bond acceptors is favorable for membrane permeability.

| Rotatable Bonds | 2 | Low rotational flexibility can be beneficial for binding and permeability. |

Note: The values in this table are computationally generated estimates from publicly available cheminformatics tools and serve as predictions.

Based on these predicted properties, this compound exhibits a profile consistent with good membrane permeability and potential for oral absorption.

Liver Microsomal Stability (enzymatic degradation pathways)

Liver microsomal stability is a key indicator of a compound's metabolic fate. The primary enzymes responsible for the metabolism of many drugs in the liver are the Cytochrome P450 (CYP) family. In silico models can predict the likelihood of a compound being a substrate for these enzymes and identify the most probable sites of metabolism on the molecule.

For compounds containing a piperazine ring, common metabolic pathways include:

N-dealkylation: Cleavage of the bond between a nitrogen atom of the piperazine ring and its substituent.

Ring Hydroxylation: Addition of a hydroxyl group to the piperazine ring, often leading to ring opening.

Oxidation: Formation of N-oxides at the piperazine nitrogens.

The pyridine ring is also susceptible to metabolism, primarily through hydroxylation at various positions, followed by further oxidation or conjugation. The methyl group on the pyridine ring is a potential site for benzylic oxidation to form an alcohol, which can be further oxidized to a carboxylic acid.

In silico metabolism prediction tools analyze the chemical structure of this compound to identify atoms that are most susceptible to enzymatic attack. For this specific compound, the likely primary sites of metabolism predicted by computational models would be:

Oxidation of the piperazine ring: The carbon atoms adjacent to the nitrogen atoms are often susceptible to hydroxylation, which can initiate ring cleavage.

N-oxidation: The unsubstituted nitrogen of the piperazine ring is a potential site for N-oxidation.

Hydroxylation of the pyridine ring: The aromatic ring can be hydroxylated by CYP enzymes.

Oxidation of the methyl group: The methyl group attached to the pyridine ring can undergo hydroxylation.

Studies on the metabolism of various piperazine derivatives have shown that CYP2D6, CYP1A2, and CYP3A4 are often the major isoenzymes involved. nih.govresearchgate.net Computational models can predict which of these isoforms is most likely to metabolize a given compound, providing valuable information for anticipating potential drug-drug interactions.

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Advanced Probes for Biological Target Validation

Chemical probes are essential tools for understanding the roles of specific proteins in complex biological systems. nih.gov The scaffold of 1-(6-Methylpyridine-2-carbonyl)piperazine can be strategically modified to create advanced probes for target validation. By introducing photoreactive groups, fluorescent tags, or affinity labels onto either the pyridine (B92270) or piperazine (B1678402) ring, researchers can design probes capable of covalently labeling, visualizing, or isolating their protein targets. Such probes would be invaluable for identifying the specific cellular binding partners of derivatives of this compound, thereby elucidating their mechanism of action.

Exploration of Novel Biological Activities Beyond Current Observations (Preclinical)

The pyridine-piperazine motif is a common feature in compounds with a wide range of biological activities, including antimicrobial, antifungal, and central nervous system (CNS) effects. biosynth.comsigmaaldrich.comnih.gov Given this precedent, it is highly probable that derivatives of this compound could exhibit novel biological activities. Preclinical screening of a library of derivatives against various cell lines, microbial strains, and enzyme assays could uncover potential therapeutic applications. For instance, modifications to the methyl group on the pyridine ring or substitution on the second nitrogen of the piperazine ring could lead to compounds with selective activity against specific cancer cell lines or pathogens.

A recent study on pyridylpiperazine hybrid derivatives demonstrated their potential as urease inhibitors, which is relevant for treating infections caused by urease-producing bacteria. nih.gov This highlights a potential avenue for exploring the biological activity of this compound derivatives.

Table 1: Potential Preclinical Screening Areas for this compound Derivatives

Biological Target/Area Rationale Potential Modifications
Central Nervous System (CNS) The piperazine moiety is a common scaffold in CNS-active drugs. Substitutions on the piperazine nitrogen to modulate receptor affinity (e.g., for dopamine (B1211576) or serotonin (B10506) receptors).
Antimicrobial/Antifungal Pyridine and piperazine derivatives have shown antimicrobial and antifungal properties. biosynth.comsigmaaldrich.com Introduction of halogens or other electron-withdrawing groups on the pyridine ring.
Anticancer Many heterocyclic compounds exhibit cytotoxic activity against cancer cells. Derivatization of the piperazine ring with moieties known to interact with cancer-related targets.

| Enzyme Inhibition | The scaffold can be designed to fit into the active sites of various enzymes. | Modification of the carbonyl linker and pyridine substituents to optimize binding to specific enzyme targets. |

Development of Chemoinformatic Tools for Derivative Design

Chemoinformatics plays a crucial role in modern drug discovery by enabling the rational design of new molecules with desired properties. For this compound, chemoinformatic tools can be employed to build virtual libraries of derivatives and predict their physicochemical properties, biological activities, and potential off-target effects. Algorithms can be developed to explore the chemical space around this scaffold, suggesting modifications that are most likely to lead to improved potency and selectivity. This in silico approach can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.

Integration of Artificial Intelligence and Machine Learning in Lead Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing lead optimization in drug discovery. jst.go.jp By training ML models on existing data for pyridine-piperazine compounds, it may be possible to predict the biological activities of novel derivatives of this compound with a high degree of accuracy. These models can identify complex structure-activity relationships that may not be apparent through traditional analysis. This predictive power can guide the synthetic efforts towards compounds with the highest probability of success, thereby accelerating the development of new therapeutic agents.

Methodological Advancements in Chemical Synthesis and Characterization

Efficient and versatile synthetic routes are crucial for exploring the chemical space around this compound. Research in this area could focus on developing novel methods for the synthesis of the core scaffold and its subsequent derivatization. mdpi.com For instance, new catalytic methods for the formation of the amide bond between the methylpyridine carboxylic acid and piperazine could improve yield and reduce byproducts. chemicalbook.com

Furthermore, advanced analytical techniques are essential for the thorough characterization of newly synthesized compounds. Techniques such as 2D NMR spectroscopy, X-ray crystallography, and high-resolution mass spectrometry will be vital for confirming the structure and purity of derivatives, which is a prerequisite for reliable biological testing. nih.gov

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